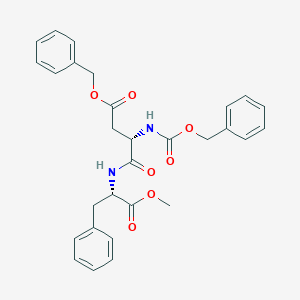

N-Benzyloxycarbonyl-O-benzoyl Aspartame

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

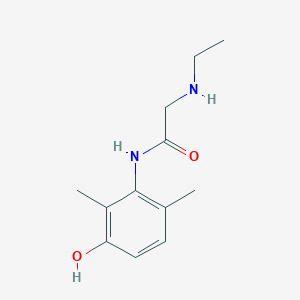

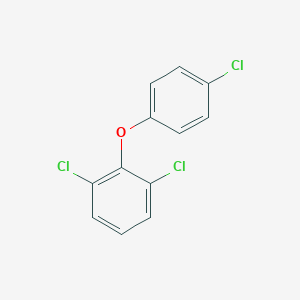

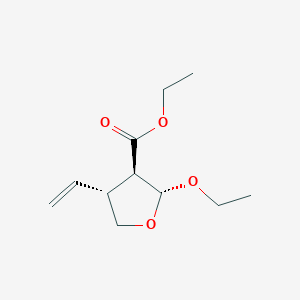

N-Benzyloxycarbonyl-O-benzoyl Aspartame is a derivative of aspartic acid, which is an amino acid that plays a role in the biosynthesis of proteins. The compound is characterized by the presence of benzyloxycarbonyl and benzoyl protecting groups attached to the aspartame molecule. These modifications are typically employed in peptide synthesis to protect the functional groups during the synthesis process and are removed afterward to yield the desired product.

Synthesis Analysis

The synthesis of N-Benzyloxycarbonyl derivatives, such as N-Benzyloxycarbonyl-DL-aspartic acid α-benzyl ester, involves the use of N-benzyl-oxycarbonyl-L-aspartic anhydride and racemization in the presence of dicyclohexylamine . This process allows for the preparation of diastereomeric glycopeptide acetates, which can be further processed through hydrogenolysis and de-O-acetylation to yield glycopeptides .

Molecular Structure Analysis

The molecular structure of N-Benzyloxycarbonyl-L-Aspartic acid 1-Benzyl Ester has been investigated using a combination of experimental Fourier Transform Infra-Red (FTIR) spectrum, Fourier Transform Raman spectrum, and Micro Raman spectrum . Computational methods, such as Density Functional Theory (DFT) with a 6-311++G(d,p) basis set, have been employed to validate the molecular structure. These studies provide insights into the chemical stabilization energy, hyper-conjugative interactions, and natural Lewis structures of the compound .

Chemical Reactions Analysis

The reactivity of N-Benzyloxycarbonyl-L-Aspartic acid 1-Benzyl Ester has been explored through molecular dynamic simulations and the analysis of Frontier molecular orbital energies. Charge density distribution and electrostatic potential surfaces have been visualized to understand the local reactive behaviors of the compound. Additionally, graphical representations of Fukui functions have been used to study the local reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Benzyloxycarbonyl-L-aspartic and -glutamic acids have been studied in the context of their inclusion complexes with various cyclodextrins . Calorimetric and NMR studies have provided data on stability constants, Gibbs energy, enthalpy, and entropy changes associated with the complexation process. The detailed complex structures and the thermodynamics of complexation have been elucidated, revealing the interdependence between the complex structure and the overall thermodynamics .

Applications De Recherche Scientifique

Enzymatic Synthesis and Stability

N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester is a key precursor for the artificial sweetener aspartame. The enzymatic synthesis of this precursor has been a focus of scientific research. A notable method involves using immobilized thermolysin in mixed organic solvents, specifically tert-amyl alcohol and ethyl acetate, which offered a high synthetic rate and stability of the immobilized enzyme. The study by Miyanaga et al. (1995) demonstrated that a mixed solvent of tert-amyl alcohol and ethyl acetate at a 33:67 (v/v) ratio was most effective, achieving a 99% yield of the precursor using N-(benzyloxycarbonyl)-L-aspartic acid and L-phenylalanine methyl ester as substrates (Miyanaga et al., 1995).

Continuous Production and System Optimization

Further studies emphasized the continuous production of this precursor. For instance, Nakanishi et al. (1990) reported successful long-term continuous synthesis in an immobilized thermolysin plug-flow type reactor, maintaining high stability and average yield over extended periods (Nakanishi et al., 1990). Moreover, the precursor's continuous synthesis in an organic solvent with immobilized thermolysin was explored by the same authors in a separate study, identifying ethyl acetate as the most effective solvent and emphasizing the importance of reactor type in maintaining enzyme activity and achieving high yield (Nakanishi et al., 1985).

Methodological Innovations and System Integration

The research also extended to innovative methodologies and system integrations for the synthesis process. Isono and Nakajima (2000) focused on the application of membrane phase separation in a biphasic reaction system for the enzymatic synthesis of the precursor, which offered continuous stable production (Isono & Nakajima, 2000). Furthermore, the integration of a membrane enzyme reactor with a membrane extractor was studied by Isono, Nabetani, and Nakajima (1994), presenting a system that allowed simultaneous synthesis and purification while controlling pH for effective substrate recycling and purification (Isono, Nabetani, & Nakajima, 1994).

Novel Substrate Mixtures and Analytical Techniques

Exploration of novel substrate mixtures and analytical techniques also constitutes a significant part of the research on this compound. For instance, the enzymatic synthesis using eutectic substrate mixtures of molten substrates at high concentrations was investigated by Isono and Nakajima (2002), demonstrating the viability of concentrated molten substrates for high-efficiency synthesis (Isono & Nakajima, 2002). Additionally, the analytical aspect was addressed by Murakami and Hirata (1997), who developed new methods for analyzing enzymatic reactions, specifically focusing on the synthesis of the aspartame precursor, offering more accurate kinetic parameter determination and better understanding of the enzymatic mechanisms involved (Murakami & Hirata, 1997).

Propriétés

IUPAC Name |

benzyl (3S)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxo-3-(phenylmethoxycarbonylamino)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O7/c1-36-28(34)25(17-21-11-5-2-6-12-21)30-27(33)24(18-26(32)37-19-22-13-7-3-8-14-22)31-29(35)38-20-23-15-9-4-10-16-23/h2-16,24-25H,17-20H2,1H3,(H,30,33)(H,31,35)/t24-,25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJGBERAZUMDJM-DQEYMECFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447895 |

Source

|

| Record name | N-Benzyloxycarbonyl-O-benzoyl Aspartame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyloxycarbonyl-O-benzoyl Aspartame | |

CAS RN |

5262-07-7 |

Source

|

| Record name | N-Benzyloxycarbonyl-O-benzoyl Aspartame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

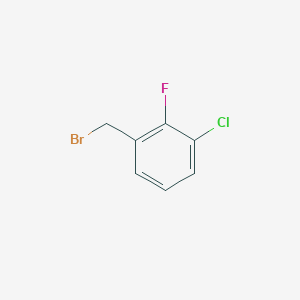

![N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester](/img/structure/B133171.png)

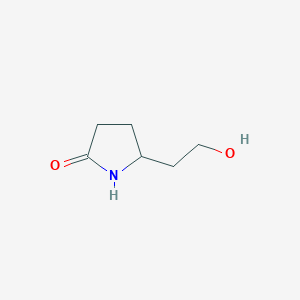

![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B133197.png)